molecular formula C11H12O2 B3343839 4-Phenyl-4-pentenoic acid CAS No. 5747-06-8

4-Phenyl-4-pentenoic acid

Cat. No. B3343839
CAS RN: 5747-06-8
M. Wt: 176.21 g/mol
InChI Key: AAOMVBNPPKGQPO-UHFFFAOYSA-N
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Description

4-Phenyl-4-pentenoic acid (PPA) is a chemical compound that belongs to the class of unsaturated carboxylic acids. It is also known as cinnamylacetic acid and is widely used in scientific research. PPA has gained significant attention due to its unique chemical structure and potential applications in various fields.

Mechanism of Action

PPA has been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and antitumor activities. The mechanism of action of PPA is not well understood, but it is believed to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are involved in the production of inflammatory mediators. PPA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
PPA has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. PPA has also been shown to decrease the levels of prostaglandin E2 (PGE2), which is involved in the inflammatory response. PPA has been shown to exhibit antitumor effects by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

PPA has several advantages and limitations for lab experiments. One of the significant advantages of PPA is its easy synthesis, which makes it readily available for use in various experiments. PPA is also relatively stable and can be stored for an extended period. However, PPA has limitations in terms of solubility, which can affect its bioavailability and efficacy. PPA is also sensitive to heat and light, which can affect its stability.

Future Directions

There are several future directions for the research on PPA. One of the significant future directions is to explore the potential applications of PPA in the synthesis of new pharmaceuticals. PPA has been shown to have various biological activities, and its derivatives may have potential applications in the treatment of various diseases. Another future direction is to explore the mechanism of action of PPA and its derivatives. Understanding the mechanism of action of PPA can help in the development of new drugs with improved efficacy and fewer side effects. Finally, future research can focus on improving the solubility and stability of PPA to enhance its bioavailability and efficacy.
Conclusion
In conclusion, PPA is a chemical compound that has gained significant attention due to its unique chemical structure and potential applications in various fields. PPA can be synthesized using different methods, including the aldol condensation reaction, Wittig reaction, and Michael addition reaction. PPA has been widely used in scientific research due to its potential applications in the synthesis of biologically active compounds and pharmaceuticals. PPA has been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and antitumor activities. Future research can focus on exploring the potential applications of PPA in the synthesis of new pharmaceuticals, understanding its mechanism of action, and improving its solubility and stability.

Scientific Research Applications

PPA has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of PPA is in the synthesis of biologically active compounds. PPA has been used as a starting material for the synthesis of various natural products, such as flavonoids, lignans, and coumarins. PPA has also been used in the synthesis of pharmaceuticals, such as antihypertensive agents and anti-inflammatory drugs.

properties

IUPAC Name

4-phenylpent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOMVBNPPKGQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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